molecular formula C16H20N2O5S2 B2382007 3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798513-56-0

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2382007
CAS No.: 1798513-56-0
M. Wt: 384.47
InChI Key: TXCHIXKVRFJRNV-UHFFFAOYSA-N
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Description

This compound features a unique combination of a pyrrolidine ring and a thiazolidine-2,4-dione moiety, making it a versatile scaffold for the development of biologically active molecules .

Preparation Methods

The synthesis of 3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves multiple steps, including the construction of the pyrrolidine ring and the thiazolidine-2,4-dione moiety . The synthetic routes typically involve:

    Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, often through cyclization reactions.

    Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the sulfonyl and ethoxy groups.

    Thiazolidine-2,4-dione Formation: The thiazolidine-2,4-dione moiety is synthesized through reactions involving sulfur and nitrogen-containing reagents.

Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ethoxy groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile scaffold for the development of new bioactive molecules.

    Biology: The compound is used in studies investigating the biological activity of pyrrolidine and thiazolidine derivatives.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a blocker of potassium channels, altering the electrical activity of cells and tissues. This modulation can lead to various physiological effects, such as the regulation of insulin secretion and smooth muscle contraction.

Comparison with Similar Compounds

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can be compared with other similar compounds, such as:

    1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide:

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.

    Thiazolidine Derivatives: Thiazolidine-2,4-dione derivatives are known for their diverse therapeutic and pharmaceutical activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-3-23-14-5-4-13(8-11(14)2)25(21,22)17-7-6-12(9-17)18-15(19)10-24-16(18)20/h4-5,8,12H,3,6-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCHIXKVRFJRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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